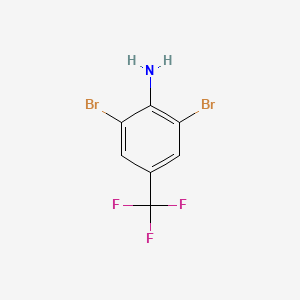

2,6-Dibromo-4-(trifluoromethyl)aniline

Description

The exact mass of the compound 4-Amino-3,5-dibromobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dibromo-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSMEHXBOXHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222988 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-19-4 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Dibromo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 2,6-Dibromo-4-(trifluoromethyl)aniline. This information is critical for its application in laboratory and industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals.

Core Physical and Chemical Data

2,6-Dibromo-4-(trifluoromethyl)aniline is a halogenated aromatic amine. Its structure, featuring two bromine atoms and a trifluoromethyl group on the aniline ring, dictates its reactivity and physical characteristics.

Quantitative Physical Properties

The following table summarizes the key physical properties of 2,6-Dibromo-4-(trifluoromethyl)aniline.

| Property | Value | Source |

| CAS Number | 72678-19-4 | [1][2] |

| Molecular Formula | C₇H₄Br₂F₃N | [1][2] |

| Molecular Weight | 318.92 g/mol | [2] |

| Appearance | White to cream or pale yellow crystals or crystalline powder of fused solid.[1] | [1] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | Data not readily available in published literature. | |

| Density | Data not readily available in published literature. | |

| Solubility | Expected to have low solubility in water and high solubility in common organic solvents.[3] | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like 2,6-Dibromo-4-(trifluoromethyl)aniline.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: A small amount of the dry 2,6-Dibromo-4-(trifluoromethyl)aniline is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

-

Measurement: The apparatus is turned on, and the sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

While a specific boiling point for 2,6-Dibromo-4-(trifluoromethyl)aniline is not available, the following micro-method is a common technique for determining the boiling point of small quantities of a liquid or a melted solid.

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the substance (a few drops if liquid, or a small amount of melted solid) is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating bath.

-

Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents. Based on the behavior of similar halogenated anilines, 2,6-Dibromo-4-(trifluoromethyl)aniline is expected to be soluble in common organic solvents and poorly soluble in water.[3]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Sample Preparation: A small, measured amount of 2,6-Dibromo-4-(trifluoromethyl)aniline (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A small volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by tapping or using a vortex mixer) for a set period. The sample is then observed to determine if it has completely dissolved.

-

Classification: The solubility is classified based on the observation (e.g., soluble, partially soluble, or insoluble). This process is repeated for each of the selected solvents.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dibromo-4-(trifluoromethyl)aniline

For Immediate Release

Shanghai, China – December 27, 2025 – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure elucidation of 2,6-Dibromo-4-(trifluoromethyl)aniline. This halogenated and trifluoromethylated aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its structural characteristics paramount for its effective application.

Chemical Identity and Physicochemical Properties

2,6-Dibromo-4-(trifluoromethyl)aniline is a substituted aromatic amine with the chemical formula C₇H₄Br₂F₃N.[1][2][3] A summary of its key identifying information and physicochemical properties is presented in Table 1. The compound typically appears as a white to cream or pale yellow crystalline powder.[3]

| Property | Value | Reference |

| IUPAC Name | 2,6-Dibromo-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 72678-19-4 | [1][2] |

| Molecular Formula | C₇H₄Br₂F₃N | [1][2][3] |

| Molecular Weight | 318.919 g/mol | [1] |

| Appearance | White to cream or pale yellow crystals or crystalline powder | [3] |

| Melting Point | 36-41 °C | |

| SMILES | NC1=C(Br)C=C(C=C1Br)C(F)(F)F | [1][3] |

Synthesis and Structural Confirmation

A plausible synthetic route for 2,6-Dibromo-4-(trifluoromethyl)aniline would therefore start from 4-(trifluoromethyl)aniline, followed by a regioselective bromination at the ortho positions to the amino group. Potential impurities in this synthesis could include the starting material, mono-brominated intermediates, and other isomers, necessitating rigorous purification and characterization.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of 2,6-Dibromo-4-(trifluoromethyl)aniline relies on a combination of spectroscopic techniques. The expected data from these analyses are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a single sharp singlet. The protons of the amino group (-NH₂) will also produce a singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. Six distinct signals are expected for the seven carbon atoms: one for the trifluoromethyl group, and six for the aromatic ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.

-

C-Br stretching: Bands in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 318.919 g/mol .

-

Isotopic Pattern: Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways may include the loss of bromine atoms and fragmentation of the aniline ring.

A summary of the expected spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Singlet for aromatic protons (H-3, H-5); Singlet for amine protons (-NH₂) |

| ¹³C NMR | ~7 distinct signals; Quartet for the -CF₃ carbon |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹); C-F stretches (~1000-1350 cm⁻¹); C-Br stretch (<800 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z ≈ 319); Characteristic 1:2:1 isotopic pattern for two bromine atoms |

Experimental Protocols

Detailed experimental protocols are essential for the reliable synthesis and characterization of 2,6-Dibromo-4-(trifluoromethyl)aniline.

General Synthesis Protocol (Hypothetical)

Based on protocols for similar compounds, a general procedure for the synthesis would involve the following steps:

-

Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent (e.g., a solution of bromine in the same solvent) dropwise with stirring. The stoichiometry should be carefully controlled to favor di-bromination.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization Protocols

The following are general protocols for the spectroscopic analysis of the purified product.

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Acquire the mass spectrum over a suitable mass range.

-

Analyze the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the molecular formula and structure.

-

Safety and Handling

2,6-Dibromo-4-(trifluoromethyl)aniline and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and its reagents.

This technical guide provides a comprehensive overview of the methodologies and data required for the robust chemical structure elucidation of 2,6-Dibromo-4-(trifluoromethyl)aniline. By following these protocols, researchers and professionals can ensure the identity and purity of this important chemical intermediate, facilitating its successful application in drug discovery and development.

References

Spectroscopic Characterization of 2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2,6-dibromo-4-(trifluoromethyl)aniline, with the CAS number 72678-19-4. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

| Chemical Name | 2,6-dibromo-4-(trifluoromethyl)aniline |

| CAS Number | 72678-19-4 |

| Molecular Formula | C₇H₄Br₂F₃N |

| Molecular Weight | 318.92 g/mol |

| Chemical Structure |  |

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the amine protons.

| Expected Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Notes |

| Aromatic-H | 7.5 - 8.0 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene ring. |

| Amine-H (NH₂) | 4.0 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange. |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Expected Signal | Chemical Shift (δ) ppm (Predicted) | Notes |

| C-NH₂ | 140 - 150 | The carbon atom attached to the amine group. |

| C-Br | 100 - 110 | The two carbon atoms attached to the bromine atoms are chemically equivalent. |

| C-H | 130 - 140 | The two carbon atoms attached to the aromatic protons are chemically equivalent. |

| C-CF₃ | 120 - 130 | The carbon atom attached to the trifluoromethyl group. |

| -CF₃ | 120 - 130 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H Stretch | 3300 - 3500 | Medium | Symmetric and asymmetric stretching of the primary amine. Two bands are expected. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong | Stretching vibrations within the benzene ring. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |

| C-F Stretch | 1000 - 1400 | Strong | Stretching of the carbon-fluorine bonds in the trifluoromethyl group. |

| C-Br Stretch | 500 - 600 | Strong | Stretching of the carbon-bromine bonds. |

Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value (Predicted) | Interpretation | Notes |

| 317/319/321 | [M]⁺ (Molecular Ion) | The isotopic pattern will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). |

| 238/240 | [M - Br]⁺ | Loss of one bromine atom. |

| 159 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectral data for a solid organic compound like 2,6-dibromo-4-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (2,6-dibromo-4-(trifluoromethyl)aniline).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is usually plotted as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to propose a fragmentation pathway. Pay close attention to the isotopic pattern of bromine.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility Profile of 2,6-Dibromo-4-(trifluoromethyl)aniline in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dibromo-4-(trifluoromethyl)aniline

A summary of the key physicochemical properties of 2,6-Dibromo-4-(trifluoromethyl)aniline is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂F₃N | [1] |

| Molecular Weight | 318.92 g/mol | [2] |

| Appearance | White to cream or pale yellow crystals or crystalline powder | [1] |

| Melting Point | 36-41 °C | [1] |

| IUPAC Name | 2,6-dibromo-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 72678-19-4 | [1] |

Predicted Solubility Profile

Based on the structure of 2,6-Dibromo-4-(trifluoromethyl)aniline, which features a polar amino group and a nonpolar aromatic ring substituted with bromine atoms and a trifluoromethyl group, a general solubility profile can be predicted. The "like dissolves like" principle suggests that the compound will exhibit varying degrees of solubility in solvents of different polarities.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | High | The polar nature of the amino group and the potential for dipole-dipole interactions suggest good solubility. A related compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is noted to be soluble in these solvents.[3] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The amino group can form hydrogen bonds with protic solvents, promoting solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The presence of the large, nonpolar aromatic ring and halogen substituents suggests some affinity for nonpolar solvents. |

| Water | Insoluble | The large hydrophobic surface area of the molecule is expected to make it insoluble in water. The related compound 2,6-Dibromo-4-(trifluoromethoxy)aniline is reported as insoluble in water.[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the gravimetric method for determining the equilibrium solubility of 2,6-Dibromo-4-(trifluoromethyl)aniline in various organic solvents.

3.1. Gravimetric Method for Equilibrium Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment:

-

2,6-Dibromo-4-(trifluoromethyl)aniline (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of 2,6-Dibromo-4-(trifluoromethyl)aniline to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a 0.45 µm syringe filter into a pre-weighed, dry vial.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

3.2. General Solubility Classification Tests

Simple solubility tests can quickly classify the compound and provide insights into its acidic or basic nature.[4][5]

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the compound dissolves.[4]

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[4][5]

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).

-

Solubility in 5% HCl indicates a basic functional group (like an amine).[5]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While quantitative solubility data for 2,6-Dibromo-4-(trifluoromethyl)aniline in various organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a robust framework based on the compound's molecular structure. The detailed experimental protocols for the gravimetric method offer a reliable approach for researchers to determine this crucial physicochemical property, which is essential for optimizing reaction conditions, purification processes, and formulation development.

References

In-Depth Technical Guide: 4-Amino-3,5-dibromobenzotrifluoride (CAS No. 72678-19-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, potential synthetic protocols, and inferred biological activities of 4-Amino-3,5-dibromobenzotrifluoride, also known as 2,6-Dibromo-4-(trifluoromethyl)aniline. The information is curated for professionals in research and drug development.

Section 1: Material Safety and Physicochemical Properties

Table 1: GHS Hazard Information for 2,6-Dibromo-4-(trifluoromethyl)aniline

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. |

Table 2: Physicochemical Properties of Related Compounds

| Property | 2,6-Dibromo-4-(trifluoromethyl)aniline | 4-Amino-3,5-dichlorobenzotrifluoride |

| CAS Number | 72678-19-4 | 24279-39-8 |

| Molecular Formula | C₇H₄Br₂F₃N | C₇H₄Cl₂F₃N |

| Melting Point | Not available | 33 - 36 °C |

| Boiling Point | Not available | 60 - 62 °C at 1 mm Hg |

| Density | Not available | 1.532 g/mL at 25 °C |

Note: Physicochemical data for the exact title compound is limited. Data for the closely related dichloro-analogue is provided for estimation purposes.

Section 2: Experimental Protocols

While a specific, published experimental protocol for the synthesis of 4-Amino-3,5-dibromobenzotrifluoride was not identified, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline. The following represents a generalized, hypothetical protocol.

Hypothetical Synthesis of 4-Amino-3,5-dibromobenzotrifluoride

This protocol is based on the bromination of 4-aminobenzotrifluoride.

Materials:

-

4-Aminobenzotrifluoride

-

Bromine

-

A suitable solvent (e.g., acetic acid or a biphasic system with water and an organic solvent like dichloromethane)

-

Sodium hydroxide or sodium bicarbonate solution for neutralization

-

Sodium sulfite or sodium thiosulfate solution for quenching excess bromine

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolve 4-aminobenzotrifluoride in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Cool the reaction mixture to a suitable temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) to the reaction mixture via the addition funnel, maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench any excess bromine by adding a solution of sodium sulfite or sodium thiosulfate.

-

If the reaction was performed in an acidic solvent, neutralize the mixture with a base solution (e.g., sodium hydroxide or sodium bicarbonate).

-

If a biphasic system was used, separate the organic layer. If a single solvent was used, perform an extraction with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 4-Amino-3,5-dibromobenzotrifluoride.

Hypothetical synthesis workflow for 4-Amino-3,5-dibromobenzotrifluoride.

Section 3: Potential Biological Activity and Signaling Pathways

Specific biological activities or signaling pathway interactions for 4-Amino-3,5-dibromobenzotrifluoride have not been documented in the searched literature. However, studies on other halogenated and trifluoromethylated aniline derivatives suggest potential antimicrobial properties. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated antibacterial and antibiofilm activity against Vibrio species.[1][2]

The proposed mechanism for such compounds often involves the disruption of bacterial cell membranes. The lipophilic nature of the trifluoromethyl group and the halogen substituents may facilitate the partitioning of the molecule into the lipid bilayer, leading to membrane destabilization and cell death.

Inferred antimicrobial mechanism for halogenated trifluoromethylanilines.

Section 4: Logical Workflow for Safety and Handling

The following diagram outlines the logical workflow for the safe handling of 4-Amino-3,5-dibromobenzotrifluoride based on the available MSDS information for its synonym.

Logical workflow for the safe handling of 4-Amino-3,5-dibromobenzotrifluoride.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The biological activities and synthetic protocols described are based on inferences from related compounds and have not been experimentally validated for 4-Amino-3,5-dibromobenzotrifluoride.

References

A Technical Guide to the Thermogravimetric Analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-(trifluoromethyl)aniline is a halogenated aromatic amine of interest in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability is crucial for safe handling, processing, and formulation development. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition profile of materials. This guide provides a comprehensive overview of the expected thermal behavior of 2,6-Dibromo-4-(trifluoromethyl)aniline and a detailed protocol for its analysis.

Expected Thermal Decomposition Profile

Based on the analysis of similar halogenated and trifluoromethyl-substituted anilines, the thermal decomposition of 2,6-Dibromo-4-(trifluoromethyl)aniline is anticipated to be a multi-step process. The presence of bromine and trifluoromethyl groups on the aniline ring is expected to influence its thermal stability. Anilines can undergo thermal decomposition at elevated temperatures, which may involve the cleavage of carbon-halogen and carbon-nitrogen bonds.[1] The trifluoromethyl group is generally thermally stable but can degrade under harsh conditions.[1] An unexpected trimer formation has been reported for 4-trifluoromethylaniline upon heating, with the evolution of hydrogen fluoride, suggesting the potential for complex decomposition pathways.

The decomposition is likely to initiate with the cleavage of the C-Br and C-N bonds, followed by the degradation of the aromatic ring and the trifluoromethyl group at higher temperatures.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline, based on the expected decomposition profile. These values should be confirmed by experimental analysis.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (T_onset) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature 1 (T_peak1) | 250 - 300 °C | The temperature of the maximum rate of mass loss for the initial decomposition step (likely C-Br/C-N bond cleavage). |

| Mass Loss at Stage 1 | 30 - 40 % | The percentage of mass lost during the first major decomposition event. |

| Peak Decomposition Temperature 2 (T_peak2) | 350 - 450 °C | The temperature of the maximum rate of mass loss for the subsequent decomposition of the aromatic structure. |

| Mass Loss at Stage 2 | 40 - 50 % | The percentage of mass lost during the second major decomposition event. |

| Final Residue at 600 °C | < 5 % | The percentage of material remaining at the end of the analysis in an inert atmosphere. |

Detailed Experimental Protocol: Thermogravimetric Analysis

This protocol outlines a standard method for conducting the TGA of 2,6-Dibromo-4-(trifluoromethyl)aniline.

4.1. Instrumentation

-

A calibrated thermogravimetric analyzer capable of heating to at least 600 °C with a precision of ±1 °C.

-

An analytical balance with a precision of ±0.01 mg.

-

Alumina or platinum sample pans.

4.2. Sample Preparation

-

Ensure the 2,6-Dibromo-4-(trifluoromethyl)aniline sample is homogenous and representative.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.

4.3. TGA Method

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

-

Temperature Program:

-

Equilibrate the furnace at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a controlled, linear heating rate of 10 °C/min.[1]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.

4.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures, which correspond to the points of maximum rate of mass loss.

-

Determine the onset decomposition temperature by the intersection of the baseline with the tangent of the initial mass loss step.

-

Quantify the percentage of mass loss for each distinct decomposition step.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the thermogravimetric analysis of 2,6-Dibromo-4-(trifluoromethyl)aniline.

5.2. Postulated Thermal Degradation Pathway

Caption: A simplified, postulated thermal degradation pathway for 2,6-Dibromo-4-(trifluoromethyl)aniline.

References

The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the aniline scaffold dramatically alters its electronic properties, a feature extensively leveraged in medicinal chemistry and materials science to fine-tune molecular characteristics. This in-depth technical guide explores the core electronic effects of the CF3 substituent on aniline derivatives, presenting key quantitative data, detailed experimental protocols for their determination, and visual representations of the underlying chemical principles.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity, reactivity, and spectroscopic properties of the aniline ring. This influence can be quantified through several key parameters: Hammett constants (σ), acid dissociation constants (pKa), and dipole moments (µ).

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.

| Substituent Position | Hammett Constant (σ) | Reference Compound |

| meta (σm) | 0.43 - 0.44 | Benzoic Acid[1][2] |

| para (σp) | 0.54 - 0.57 | Benzoic Acid[1][2] |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

Acidity of Anilinium Ions (pKa)

The strong inductive electron-withdrawing effect (-I) of the CF3 group decreases the electron density on the nitrogen atom of the amino group. This reduces the basicity of the aniline derivative, resulting in a lower pKa value for its conjugate acid (the anilinium ion) compared to unsubstituted aniline (pKa ≈ 4.6).

| Compound | pKa of Conjugate Acid |

| Aniline | 4.58[3] |

| 2-(Trifluoromethyl)aniline | ~3.0 (estimated) |

| 3-(Trifluoromethyl)aniline | 3.52 |

| 4-(Trifluoromethyl)aniline | 3.73 |

| 2,4-Bis(trifluoromethyl)aniline | -0.37 (Predicted)[4] |

Table 2: pKa values for the conjugate acids of trifluoromethyl-substituted anilines in aqueous solution.

Dipole Moments

The high electronegativity of the fluorine atoms in the CF3 group creates a significant dipole moment. The overall dipole moment of a trifluoromethylaniline molecule depends on the vector sum of the dipoles of the amino group and the trifluoromethyl group.

| Compound | Dipole Moment (Debye) | Solvent |

| Aniline | 1.3 D | Benzene[5] |

| (Trifluoromethyl)benzene | 2.9 D | Benzene[5] |

| 4-(Trifluoromethyl)aniline | 4.3 D | Benzene[5] |

Table 3: Dipole Moments of Aniline and Trifluoromethyl-Substituted Derivatives.

Spectroscopic Data

The electronic perturbations caused by the CF3 group are also evident in the spectroscopic properties of aniline derivatives.

1.4.1. NMR Spectroscopy

-

¹H NMR: The electron-withdrawing nature of the CF3 group leads to a downfield shift (higher ppm) of the aromatic proton signals compared to aniline.

-

¹³C NMR: The carbon atom attached to the CF3 group shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also influenced by the position of the CF3 group.

-

¹⁹F NMR: Trifluoromethyl groups exhibit a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the molecule.[6]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-(Trifluoromethyl)aniline | Aromatic protons typically deshielded | C-CF₃: ~125 (q), Aromatic carbons shifted | ~ -60 to -65 |

| 3-(Trifluoromethyl)aniline | Aromatic protons deshielded | C-CF₃: ~124 (q), Aromatic carbons shifted | ~ -62 to -64 |

| 4-(Trifluoromethyl)aniline | Aromatic protons deshielded | C-CF₃: ~126 (q), Aromatic carbons shifted | ~ -61 to -63 |

Table 4: Typical NMR Chemical Shift Ranges for Trifluoromethylanilines (referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F).[7][8]

1.4.2. Infrared (IR) Spectroscopy

The characteristic vibrational frequencies in the IR spectrum are also affected by the CF3 substituent.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C Stretching (Aromatic Ring) | 1400 - 1650 |

| C-N Stretching (Aromatic Amine) | 1250 - 1360 |

| C-F Stretching | 1000 - 1400 (strong) |

Table 5: Characteristic IR Absorption Bands for Trifluoromethylanilines.[9][10][11]

Experimental Protocols

Accurate determination of the electronic parameters discussed above is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid or base, monitoring the pH change with a pH meter.[12][13][14]

Materials:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beakers (50 mL)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

The trifluoromethylaniline derivative of interest

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of the trifluoromethylaniline derivative to prepare a solution of known concentration (e.g., 1 mM) in a known volume of deionized water. Add a sufficient amount of 0.15 M KCl to maintain a constant ionic strength.

-

Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer, immerse the pH electrode, and begin stirring gently.

-

Acidification (for weakly basic anilines): Add a known excess of standardized 0.1 M HCl to the aniline solution to ensure the complete protonation of the amino group.

-

Titration: Titrate the excess acid and the protonated aniline with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated aniline has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

Determination of Hammett Constants (σ) via UV-Vis Spectrophotometry

This method relies on measuring the equilibrium constants for the dissociation of a series of substituted anilinium ions and applying the Hammett equation.[15][16]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

A series of buffer solutions with accurately known pH values spanning the expected pKa range of the anilines.

-

The trifluoromethylaniline derivative and the corresponding unsubstituted aniline.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the substituted and unsubstituted anilines in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue).

-

Determination of Absorption Spectra: Record the UV-Vis absorption spectra of the fully protonated (in strongly acidic solution) and the free base (in strongly basic solution) forms of each aniline to identify the wavelength of maximum absorbance difference (λ_max).

-

Measurement of Absorbance in Buffer Solutions: For each aniline, prepare a series of solutions in the buffer solutions of known pH. Measure the absorbance of each solution at the predetermined λ_max.

-

Calculation of the Ionization Ratio: The ratio of the concentration of the acidic form ([HA]) to the basic form ([A⁻]) can be calculated using the following equation: [HA]/[A⁻] = (A - A_basic) / (A_acidic - A) where A is the absorbance in the buffer solution, A_basic is the absorbance of the free base, and A_acidic is the absorbance of the protonated form.

-

Determination of pKa: According to the Henderson-Hasselbalch equation, pKa = pH + log([HA]/[A⁻]). A plot of log([HA]/[A⁻]) versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Calculation of Hammett Constant (σ): The Hammett constant is calculated using the equation: σ = pKa (unsubstituted aniline) - pKa (substituted aniline) A reaction constant (ρ) of 1.0 is assumed for the ionization of anilinium ions.

Visualizing Electronic Effects and Experimental Workflows

Graphviz diagrams are provided to illustrate the conceptual relationships and experimental processes described in this guide.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of aniline derivatives. Its strong electron-withdrawing nature significantly reduces the basicity of the amino group and influences the reactivity and spectroscopic characteristics of the aromatic ring. A thorough understanding and quantitative characterization of these effects, through the experimental and analytical methods outlined in this guide, are essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the unique properties of trifluoromethyl-substituted anilines in their respective fields.

References

- 1. global.oup.com [global.oup.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. afit.edu [afit.edu]

- 4. 367-71-5 CAS MSDS (2,4-BIS(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. askfilo.com [askfilo.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Initial Reactivity of 4-Amino-3,5-dibromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted initial reactivity of 4-Amino-3,5-dibromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. While direct reactivity studies on this specific molecule are not extensively published, this document synthesizes information from closely related analogues to forecast its chemical behavior. This guide covers the anticipated reactivity of the amine functionality and the aromatic core, offering detailed experimental protocols for key transformations and quantitative data for analogous compounds. Visual diagrams of predicted reaction pathways are also provided to facilitate a deeper understanding of its chemical properties.

Introduction

4-Amino-3,5-dibromobenzotrifluoride is a halogenated aniline derivative of significant interest in the synthesis of complex organic molecules. The presence of an amino group, a trifluoromethyl group, and two bromine atoms on the aromatic ring imparts a unique and versatile reactivity profile. The electron-withdrawing nature of the trifluoromethyl and bromine substituents deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution. The amino group serves as a versatile handle for a variety of transformations, including diazotization and acylation. This guide explores these potential reactivities to provide a foundational understanding for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties of Analogous Compounds

To provide a baseline for the expected properties of 4-Amino-3,5-dibromobenzotrifluoride, the following table summarizes the known physicochemical properties of structurally similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Amino-3-bromobenzotrifluoride | C₇H₅BrF₃N | 240.02 | 81-82 °C @ 5 torr | N/A |

| 3-Amino-4-bromobenzotrifluoride | C₇H₅BrF₃N | 240.03 | 81-82°C/5torr | N/A |

| 4-Amino-3,5-dichlorobenzotrifluoride | C₇H₄Cl₂F₃N | 246.02 | 60-62 °C @ 1 mm Hg | 34-36 |

Predicted Reactivity of the Amino Group

The primary amino group in 4-Amino-3,5-dibromobenzotrifluoride is expected to undergo reactions typical of aromatic amines, including diazotization and acylation.

Diazotization

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional groups. The resulting diazonium salt of 4-Amino-3,5-dibromobenzotrifluoride can be used in Sandmeyer-type reactions to introduce various substituents.

Caption: Predicted diazotization pathway of 4-Amino-3,5-dibromobenzotrifluoride.

Experimental Protocol: Diazotization (Representative)

This protocol is adapted from a general procedure for the diazotization of trifluoromethyl-substituted anilines.[1]

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 315g of 25% aqueous sulfuric acid.

-

Addition of Amine: Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath. Slowly add 31g of the m-trifluoromethyl aniline with stirring over 30 minutes, maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the amine-sulfuric acid mixture, keeping the temperature between 0-5 °C. The completion of the reaction can be tested with starch-iodide paper.

-

Further Reaction: The resulting diazonium salt solution can then be used in subsequent reactions, such as Sandmeyer reactions, by adding the appropriate copper(I) salt or other nucleophiles.

N-Acylation

Acylation of the amino group is a common strategy to protect it or to introduce amide functionalities, which are prevalent in bioactive molecules. This reaction is expected to proceed readily with 4-Amino-3,5-dibromobenzotrifluoride.

References

The Advent and Ascendance of Halogenated Trifluoromethyl Anilines: A Technical Guide for the Modern Researcher

Abstract

Halogenated trifluoromethyl anilines represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. The strategic incorporation of both a trifluoromethyl group and halogen atoms onto the aniline scaffold imparts a unique constellation of physicochemical properties, including enhanced lipophilicity, metabolic stability, and receptor binding affinity. These attributes have been instrumental in the development of a wide array of successful therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this pivotal class of molecules. It details key experimental protocols, presents collated quantitative data for a range of representative compounds, and visualizes the signaling pathways of prominent drugs derived from these anilines, offering a vital resource for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Curiosity to Cornerstone

The story of halogenated trifluoromethyl anilines is intrinsically linked to the broader narrative of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the field remained largely a scientific curiosity until the early 20th century. A significant milestone was achieved by Frédéric Swarts in 1892 with an early route to benzotrifluoride. The medicinal utility of the trifluoromethyl group began to be recognized in 1928, with research intensifying in the mid-1940s, driven by the Manhattan Project's need for stable, volatile compounds.

The post-war era saw a burgeoning interest in the application of organofluorine chemistry to life sciences. The unique properties conferred by the trifluoromethyl group—acting as a bioisostere for methyl or chloro groups but with significantly different electronic properties—made it an attractive moiety for drug design. The development of robust industrial methods for producing trifluoromethylated aromatics in the 1930s and 1940s, primarily through the reaction of trichloromethyl precursors with hydrogen fluoride, paved the way for their wider availability.

The synthesis of anilines, a fundamental building block in organic chemistry, has a rich history dating back to the 19th century. The confluence of these two streams of chemical innovation—the synthesis of trifluoromethylated aromatics and the halogenation of anilines—led to the emergence of halogenated trifluoromethyl anilines as a distinct and highly valuable class of intermediates. Their prominence grew exponentially with the discovery of their utility in pharmaceuticals and agrochemicals, where the precise tuning of molecular properties is paramount for efficacy and safety.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of halogenated trifluoromethyl anilines typically involves a multi-step process, beginning with a trifluoromethylated benzene derivative. The key transformations are nitration, halogenation, and reduction of the nitro group to an amine. The regioselectivity of these reactions is crucial and is governed by the directing effects of the substituents on the aromatic ring.

General Synthetic Workflow

A common synthetic pathway to halogenated trifluoromethyl anilines can be visualized as follows:

Caption: General synthetic workflow for halogenated trifluoromethyl anilines.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline (Precursor to Flutamide and Nilutamide)

This protocol outlines the preparation of 4-nitro-3-(trifluoromethyl)aniline from 3-chlorotrifluoromethylbenzene.

-

Step 1: Nitration of 1-chloro-2-trifluoromethylbenzene.

-

To a stirred mixture of concentrated sulfuric acid, add 1-chloro-2-trifluoromethylbenzene dropwise, maintaining the temperature below 10°C.

-

Slowly add concentrated nitric acid, keeping the temperature between 5-10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitro-2-trifluoromethylbenzene.

-

-

Step 2: Ammonolysis of 4-chloro-3-nitro-2-trifluoromethylbenzene.

-

In a high-pressure reactor, combine 4-chloro-3-nitro-2-trifluoromethylbenzene, aqueous ammonia, and a copper catalyst (optional).

-

Heat the reactor to 170-180°C for 8-10 hours.

-

After cooling, vent the excess ammonia and filter the reaction mixture.

-

The solid product, 4-nitro-3-(trifluoromethyl)aniline, is collected, washed with water, and dried.

-

Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.[1][2]

-

Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Bromination: To the solution, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise at room temperature. The reaction is typically stirred for 2-4 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization or column chromatography to afford 4-bromo-3-(trifluoromethyl)aniline.

Quantitative Data and Physicochemical Properties

The substitution pattern of halogens and the trifluoromethyl group significantly influences the physicochemical properties of the aniline core. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Table 1: Physicochemical Properties of Representative Halogenated Trifluoromethyl Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

| 2-Chloro-5-(trifluoromethyl)aniline | 445-14-7 | C₇H₅ClF₃N | 195.57 | 36-38 | 85-87 (15 mmHg) | 1.434 | - |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | 34-36 | 88-90 (14 mmHg) | 1.436 | - |

| 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | C₇H₅BrF₃N | 240.02 | 43-45 | 100-102 (15 mmHg) | - | - |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | 48-50 | 95-97 (10 mmHg) | - | - |

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C₇H₅F₃N₂O₂ | 206.12 | 127-129 | - | - | - |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 | -25 | 198-201 | 1.205 | - |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 5-6 | 187-188 | 1.29 | 3.52 |

| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | 3-8 | 83 (12 mmHg) | 1.283 | 2.45 |

Data compiled from various sources.[3][4][5][6] pKa values can vary depending on the measurement conditions.

Table 2: Spectroscopic Data for 2-Bromo-4-(trifluoromethyl)aniline

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.52 (d, J=8.4 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.88 (dd, J=8.4, 2.0 Hz, 1H), 4.31 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ 144.5, 133.1, 130.9, 123.9 (q, J≈272 Hz, CF₃), 115.6, 112.4, 111.9 |

| ¹⁹F NMR (CDCl₃) | δ -62.9 |

| IR (ATR) | ν (cm⁻¹) 3480, 3380 (N-H stretch), 1620 (N-H bend), 1320 (C-F stretch) |

| MS (EI) | m/z 241/239 (M⁺), 222/220, 160, 140 |

Data is illustrative and sourced from spectral databases and literature.[7][8][9][10]

Applications in Drug Development: Targeting Key Signaling Pathways

Halogenated trifluoromethyl anilines are privileged scaffolds in a number of blockbuster drugs. Their unique electronic and steric properties enable potent and selective interactions with biological targets.

Antiandrogens in Prostate Cancer Therapy

A significant application of this chemical class is in the development of non-steroidal antiandrogens for the treatment of prostate cancer. Drugs like flutamide, nilutamide, bicalutamide, and enzalutamide all feature a halogenated trifluoromethyl aniline core. They function by competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell proliferation.

Caption: Mechanism of action of antiandrogen drugs on the androgen receptor signaling pathway.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

These drugs competitively inhibit the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This prevents the conformational changes required for the dissociation of heat shock proteins, nuclear translocation of the receptor, and subsequent binding to androgen response elements (AREs) on DNA. By blocking these critical steps, antiandrogens inhibit the transcription of genes that drive prostate cancer cell growth and survival.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The halogenated trifluoromethyl aniline motif is also present in non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and flunixin. These drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of NSAIDs on the cyclooxygenase (COX) pathway.[18][26][27][28][29][30][31][32][33][34]

Celecoxib is a selective COX-2 inhibitor, preferentially targeting the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutive COX-1 enzyme responsible for producing prostaglandins that protect the stomach lining. Flunixin is a non-selective COX inhibitor, blocking both COX-1 and COX-2 to reduce prostaglandin synthesis throughout the body.[18][26][27][28][29][30][31][32][33][34]

Conclusion and Future Perspectives

The discovery and development of halogenated trifluoromethyl anilines mark a significant chapter in the history of medicinal and agricultural chemistry. The unique synergy between the trifluoromethyl group and halogen substituents has provided a powerful tool for fine-tuning the properties of bioactive molecules. The synthetic routes to these compounds are well-established, yet there remains scope for the development of more efficient, greener, and cost-effective methodologies, particularly through the use of modern catalytic and flow-chemistry techniques.

As our understanding of disease biology deepens, the demand for precisely engineered small molecules will continue to grow. The proven track record and versatile nature of halogenated trifluoromethyl anilines ensure that they will remain a vital scaffold in the ongoing quest for novel and improved therapeutics and agrochemicals. Future research will likely focus on exploring new substitution patterns, developing novel applications, and further elucidating the structure-activity relationships that govern the remarkable utility of this important class of compounds.

References

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chinjmap.com [chinjmap.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Androgen receptor signaling: Significance and symbolism [wisdomlib.org]

- 14. mdpi.com [mdpi.com]

- 15. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 19. Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902) | 320-51-4 [evitachem.com]

- 20. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]

- 24. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-Bromo-4-methylaniline(583-68-6) 1H NMR [m.chemicalbook.com]

- 26. journals.physiology.org [journals.physiology.org]

- 27. auo.asmepress.com [auo.asmepress.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 32. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the direct dibromination of 4-(trifluoromethyl)aniline using elemental bromine in a dichloromethane solvent. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

2,6-Dibromo-4-(trifluoromethyl)aniline is a valuable building block in organic synthesis. The presence of two bromine atoms at the ortho positions relative to the amine functionality, combined with a trifluoromethyl group at the para position, offers multiple reaction sites for further molecular elaboration. The amino group can be diazotized and substituted, while the bromine atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final target molecules.

The synthesis described herein is a robust electrophilic aromatic substitution. The electron-donating amino group is a powerful ortho-, para-directing group. As the para-position is blocked by the trifluoromethyl substituent, the incoming bromine electrophiles are directed exclusively to the two ortho-positions, yielding the desired 2,6-dibromo product.

Reaction Scheme

Figure 1: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline.

Quantitative Data

The following table summarizes the reagents and expected outcomes for the synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) | Expected Product (g) | Purity (%) |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 31.03 | 1.0 | 5.00 g | - | - | - |

| Bromine | Br₂ | 159.81 | 65.16 | 2.1 | 3.33 mL | - | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | - | - | - |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | C₇H₄Br₂F₃N | 318.92 | - | - | - | ~90% | ~8.9 g | >97% |

Experimental Protocol

4.1 Materials and Equipment

-

4-(Trifluoromethyl)aniline (≥98%)

-

Bromine (≥99.5%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

250 mL three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Bromine is highly toxic, corrosive, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Viton or butyl rubber).

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care and avoid inhalation.

4.2 Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)aniline (5.00 g, 31.03 mmol).

-

Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.33 mL, 65.16 mmol, 2.1 eq.) in 20 mL of dichloromethane. Add this bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C during the addition. A reddish-brown color will persist, and a precipitate may form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should disappear.

-